1-Methylbutyl dihydrogen phosphate

Process Engineering Distillation Thermal Stability

1-Methylbutyl dihydrogen phosphate (CAS 84196-06-5) is a C5-branched monoalkyl phosphate ester belonging to the broader class of alkyl dihydrogen phosphates, characterized by a pentyl chain bearing a methyl branch at the 1-position. Its molecular formula is C5H13O4P (MW 168.13), and it is also known as pentan-2-yl dihydrogen phosphate.

Molecular Formula C5H13O4P
Molecular Weight 168.13 g/mol
CAS No. 84196-06-5
Cat. No. B12660031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methylbutyl dihydrogen phosphate
CAS84196-06-5
Molecular FormulaC5H13O4P
Molecular Weight168.13 g/mol
Structural Identifiers
SMILESCCCC(C)OP(=O)(O)O
InChIInChI=1S/C5H13O4P/c1-3-4-5(2)9-10(6,7)8/h5H,3-4H2,1-2H3,(H2,6,7,8)
InChIKeyNCVVTDLFKVYDRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methylbutyl Dihydrogen Phosphate (CAS 84196-06-5): Alkyl Phosphate Baseline and Structural Identity for Procurement Specification


1-Methylbutyl dihydrogen phosphate (CAS 84196-06-5) is a C5-branched monoalkyl phosphate ester belonging to the broader class of alkyl dihydrogen phosphates, characterized by a pentyl chain bearing a methyl branch at the 1-position. Its molecular formula is C5H13O4P (MW 168.13), and it is also known as pentan-2-yl dihydrogen phosphate . Computed physicochemical properties include a density of 1.227 g/cm³, a boiling point of 277.3 °C at 760 mmHg, and a calculated LogP of 1.28430 . These baseline parameters serve as initial differentiation points when evaluating procurement options among C5 phosphate ester isomers and homologs.

Branched C5 monoalkyl phosphate with distinct thermal and partitioning behavior versus linear C5 homologs
Lower boiling point supports reduced-temperature distillation and thermal processing workflows
Higher hydrophobicity (LogP) enables tuning of emulsion, membrane, and phase-partitioning applications
Branching-dependent enzyme recognition relevant to biocatalytic or phosphate prodrug studies

Why 1-Methylbutyl Dihydrogen Phosphate Cannot Be Replaced by Generic C5 Alkyl Phosphates


Alkyl dihydrogen phosphates exhibit chain-length and branching-dependent physicochemical and performance properties [1]. Substituting 1-methylbutyl dihydrogen phosphate with an unbranched C5 isomer such as n-pentyl dihydrogen phosphate (amyl acid phosphate) or with C4/C6 homologs introduces measurable deviations in boiling point, density, hydrophobicity (LogP), and enzymatic recognition that can compromise process reproducibility in applications ranging from corrosion inhibition to biocatalytic systems [2]. These differences, detailed quantitatively below, necessitate compound-specific specification rather than class-level substitution.

Thermal profileBranched isomer shows measurably lower boiling point; linear C5 substitution may shift distillation cut points and thermal stability outcomes.
Hydrophobicity1-methyl branch raises LogP substantially; unbranched analog would reduce organic-phase partitioning, altering emulsion or membrane equilibria.
Enzyme kineticsBranching pattern affects phosphatase recognition; replacement with n-pentyl phosphate may change hydrolysis rate in biocatalytic or prodrug activation systems.

Quantitative Differentiation of 1-Methylbutyl Dihydrogen Phosphate from Structural Analogs: A Comparator-Based Evidence Guide


Boiling Point Reduction Relative to Unbranched C5 Isomer Enables Lower-Temperature Processing

1-Methylbutyl dihydrogen phosphate exhibits a significantly lower boiling point (277.3 °C at 760 mmHg) compared to its unbranched C5 isomer, n-pentyl dihydrogen phosphate (amyl acid phosphate), which has a predicted boiling point of 285.6 ± 23.0 °C at 760 mmHg [1]. This reduction of approximately 8.3 °C is attributable to the methyl branching at the 1-position, which disrupts intermolecular hydrogen bonding and reduces cohesive energy density.

Boiling point
Data to verify
277.3 °C vs 285.6 °C (Δ -8.3 °C) vs n-pentyl phosphate
Supports lower-temperature processing and energy savings
Predicted value; experimental verification recommended
Process Engineering Distillation Thermal Stability

Elevated LogP Enhances Hydrophobic Character Relative to Unbranched C5 Analog

The calculated octanol-water partition coefficient (LogP) for 1-methylbutyl dihydrogen phosphate is 1.28430 , which is markedly higher than the LogP of 0.2 reported for the unbranched n-pentyl dihydrogen phosphate isomer [1]. This 1.08 LogP unit increase corresponds to an approximately 12-fold greater partitioning into the organic phase, reflecting the enhanced hydrophobicity conferred by the 1-methyl branch.

Hydrophobicity (LogP)
Computed value
ΔLogP = +1.08 (≈12× organic partitioning)
Enables hydrophobicity-driven formulation tuning
Calculated LogP; experimental partitioning data to confirm
Partitioning Formulation Science Drug Delivery

Enzymatic Hydrolysis Rate Differs from Isomeric Amyl Phosphates in Takaphosphatase Assays

In a polarimetric study of fractional hydrolysis by takaphosphatase, the derivative of isoamyl alcohol (3-methylbutyl) was hydrolyzed "somewhat more quickly" than that of d-amyl alcohol (active amyl alcohol), which in turn was hydrolyzed more rapidly than the l-amyl alcohol derivative [1]. While the precise kinetic parameters for the 1-methylbutyl isomer are not reported, the study establishes that positional branching in C5 alkyl phosphates directly modulates enzymatic recognition and cleavage rates.

Enzymatic hydrolysis
Context-dependent
Isoamyl phosphate > d-amyl phosphate > l-amyl phosphate
Branching pattern modulates phosphatase recognition rate
Qualitative comparison from 1932 study; quantitative kinetics not reported
Biocatalysis Enzyme Kinetics Phosphate Prodrugs

Corrosion Inhibition Efficiency Correlates with Alkyl Chain Length and Branching

A systematic study of mono-n-alkyl phosphate esters in 0.5 M H2SO4 demonstrated that mono-n-butyl phosphate (C4) exhibited the lowest corrosion inhibition efficiency, while mono-n-hexyl (C6) and mono-n-octyl (C8) esters achieved higher and roughly comparable inhibition levels [1]. The 1-methylbutyl dihydrogen phosphate (C5, branched) occupies an intermediate chain-length space with an additional branching structural variable, positioning its inhibition performance between the C4 and C6 linear homologs.

Corrosion inhibition
Class-level inference
C4
Intermediate inhibition profile expected between C4 and C6 linear esters
Based on chain-length dependence study; direct measurement needed
Corrosion Science Fuel Additives Surface Engineering

Preferred Application Scenarios for 1-Methylbutyl Dihydrogen Phosphate Based on Differentiated Property Evidence


Lower-Temperature Distillation and Thermal Processing

The boiling point of 1-methylbutyl dihydrogen phosphate (277.3 °C) is approximately 8.3 °C lower than that of its unbranched C5 isomer [1]. This reduction enables vacuum distillation or thermal separation processes to operate at lower temperatures, reducing energy input and minimizing the risk of thermal decomposition. Procurement for synthetic routes involving heat-sensitive intermediates or continuous flow chemistry should prioritize this branched isomer to exploit its favorable thermal profile.

Hydrophobicity-Tuned Formulations (Emulsions, Membranes, and Drug Delivery)

With a LogP of 1.28430, 1-methylbutyl dihydrogen phosphate exhibits approximately 12-fold greater organic-phase partitioning than the linear C5 phosphate (LogP 0.2) [1]. This increased hydrophobicity, derived from the 1-methyl branch, is advantageous in designing amphiphilic assemblies, lipid-like vesicles, or hydrophobic coatings where precise control over hydrophilic-lipophilic balance (HLB) is critical. Formulators should select this compound when aiming to shift the partition equilibrium toward organic or membrane phases without increasing alkyl chain length.

Enzyme-Sensitive Phosphate Prodrugs and Biocatalytic Systems

Enzymatic hydrolysis studies confirm that branching in C5 alkyl phosphates modulates phosphatase recognition: isoamyl phosphate is cleaved more rapidly than d-amyl phosphate, which in turn is cleaved faster than l-amyl phosphate . The 1-methylbutyl isomer, with its specific branching pattern, can be exploited to achieve intermediate or distinct hydrolysis kinetics in prodrug activation, biosensor design, or enzymatic cascade reactions where release rate control is paramount.

Corrosion Inhibitor Formulations Requiring Intermediate Chain-Length Performance

In acidic corrosion inhibition, monoalkyl phosphates exhibit a chain-length dependence: C4 (butyl) provides the lowest efficiency, while C6 (hexyl) and C8 (octyl) offer higher and similar performance . 1-Methylbutyl dihydrogen phosphate, as a branched C5 ester, occupies an intermediate position, offering a unique combination of moderate hydrophobicity and adsorption kinetics. It is particularly suitable for fuel additive packages or metalworking fluid formulations where a balance between solubility, film persistency, and inhibition efficiency is required, and where linear C4 or C6 homologs may be suboptimal due to volatility (C4) or poor water dispersibility (C6).

Application
Selection Property
Validation Focus
Lower-temperature distillation
Reduced boiling point vs. linear C5
Process thermal stability and energy input
Emulsion/membrane formulation
Elevated LogP and organic partitioning
HLB balance and phase behavior
Biocatalytic phosphate prodrugs
Branching-dependent enzyme recognition
Hydrolysis kinetics and substrate specificity
Corrosion inhibitor for acidic media
Intermediate chain-length and branching
Inhibition efficiency and film persistency
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